DL-LYSINE:2HCL (2-13C; EPSILON-15N)
Description
Molecular Structure and Isotopic Label Placement
DL-Lysine:2HCl (2-¹³C; ε-¹⁵N) retains lysine’s core structure but includes isotopic substitutions at two key positions:
- Alpha Carbon (Position 2): The ¹³C label is incorporated into the central carbon adjacent to the carboxyl group, enabling detection of carbon-based metabolic pathways.
- Epsilon (ε) Amino Group: The ¹⁵N label is attached to the terminal amine of the lysine side chain, allowing characterization of nitrogen metabolism and protein interactions.
The structure is depicted as:
H₂N-(CH₂)₃-¹³C(NH₂)-COOH·2HCl (with ¹⁵N at the ε-amino group).
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₆Cl₂N₂O₂ |
| Molecular Weight | 220.10 g/mol |
| Isotopic Composition | ¹³C (99 atom %), ¹⁵N (98–99 atom %) |
| CAS Number | 286437-17-0 (labeled variant) |
Comparison with Other Lysine Derivatives
DL-Lysine:2HCl (2-¹³C; ε-¹⁵N) differs from other isotopically labeled lysine variants in label placement and application:
| Derivative | Label Positions | Primary Use Case |
|---|---|---|
| DL-Lysine:2HCl (2-¹³C) | Alpha carbon (C2) | Carbon metabolism studies |
| DL-Lysine:2HCl (ε-¹⁵N) | Epsilon amine (N6) | Nitrogen assimilation tracing |
| DL-Lysine:2HCl (2-¹³C; ε-¹⁵N) | C2 and N6 | Dual-pathway metabolic analysis |
This dual-labeling approach resolves ambiguities in single-isotope studies by enabling simultaneous tracking of both carbon and nitrogen isotopes.
Significance of Dual ¹³C and ¹⁵N Labeling in Amino Acid Research
Advancements in NMR Spectroscopy
The ¹³C and ¹⁵N labels in DL-Lysine:2HCl (2-¹³C; ε-¹⁵N) enhance NMR-based structural analysis of proteins and peptides:
- ¹³C Labeling: Enables detection of carbon atoms in aliphatic chains, aiding in resolving overlapping signals in complex protein spectra.
- ¹⁵N Labeling: Facilitates tracking of nitrogen-containing moieties, critical for studying hydrogen bonding and protein-ligand interactions.
For example, stereo-array isotope labeling (SAIL) strategies using ¹³C and ¹⁵N-labeled lysine derivatives have been employed to assign prochiral protons in lysine side chains, resolving structural ambiguities in NMR spectra.
Metabolic Tracing and Flux Analysis
Dual-isotope labeling allows precise quantification of lysine’s metabolic fate:
- ¹³C Tracking: Monitors carbon flux through the TCA cycle, gluconeogenesis, and fatty acid synthesis.
- ¹⁵N Tracking: Traces nitrogen incorporation into amino acids, nucleotides, and urea, elucidating nitrogen assimilation pathways.
In human nutrition studies, DL-Lysine:2HCl (2-¹³C; ε-¹⁵N) has been used in dual-isotope tracer protocols to measure true indispensable amino acid digestibility, distinguishing dietary from endogenous nitrogen sources.
Applications in Proteomics and Structural Biology
Properties
Molecular Weight |
221.09 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Isotopically Labeled Lysine Derivatives and Their Properties
Key Findings:
Positional Specificity of Isotopes :
- The 2-13C label in DL-LYSINE:2HCl (2-13C; ε-15N) allows precise tracking of lysine-derived acetyl-CoA entry into the TCA cycle, as demonstrated in hyperpolarized [2-13C]pyruvate studies of cardiac metabolism . In contrast, 6-13C -labeled lysine is more suited for studying lysine degradation via the saccharopine pathway .
- ε-15N labels are critical for investigating nitrogen redistribution in plants. For example, ε-15N-labeled lysine in apple trees showed preferential allocation to fruits (Ndff = 27.5%) compared to α-15N-labeled analogs, which accumulated in roots .
Dual vs. Single Labeling: Dual-labeled compounds (e.g., 2-13C; ε-15N) provide simultaneous insights into carbon and nitrogen flux, reducing experimental variability in multi-omics studies.
Comparative Stability and Purity :
- All isotopologues maintain ≥98% chemical and isotopic purity. However, 13C6;15N2-labeled lysine exhibits higher hygroscopicity, necessitating stringent storage conditions (+4°C) to prevent degradation .
Application-Specific Utility :
- Microbial Studies : DL-LYSINE:2HCl (2-13C; ε-15N) was used in C. necator to quantify mixotrophic growth rates (0.12 h⁻¹) and fructose uptake (2.4 mmol/gDCW/h) under 13C-enriched conditions .
- Cardiac Research : Reduced [1-13C]acetylcarnitine/[2-13C]pyruvate ratios in hypertrophied hearts highlighted compromised buffering of mitochondrial acetyl-CoA pools when using 2-13C-labeled lysine .
Research Implications and Limitations
- Advantages : Dual labeling enhances resolution in metabolic networks but requires specialized detection methods (e.g., NMR or high-resolution mass spectrometry).
- Limitations : Higher costs and technical complexity compared to unlabeled analogs. Natural 13C abundance (1.1%) may necessitate correction in flux calculations .
Preparation Methods
Isotopic Label Incorporation
- 13C Labeling at C-2: The 2-position carbon (alpha carbon) of lysine is labeled with carbon-13 by using 13C-enriched precursors such as 13C-labeled glucose or 13C-labeled pyruvate in microbial or enzymatic synthesis.
- 15N Labeling at Epsilon Amino Group: The epsilon amino group nitrogen is labeled with 15N by introducing 15N-labeled ammonia or 15N-labeled ammonium salts during biosynthesis or chemical amination steps.
Chemical Synthesis Pathways
- The synthesis typically starts from isotopically labeled precursors such as 2-13C-labeled aspartic acid or 13C-glucose and 15N-ammonia.
- Chemical protection of amino and carboxyl groups is performed to direct the selective incorporation of isotopes.
- The lysine backbone is constructed by known synthetic routes involving intermediates such as diaminopimelate or aspartate semialdehyde derivatives.
- Protection groups such as t-butoxycarbonyl (Boc) or benzyloxycarbonyl (Z) may be used on the epsilon amino group during intermediate steps to facilitate selective labeling and purification.
- Final deprotection and conversion to the dihydrochloride salt yield DL-LYSINE:2HCL with the desired isotopic labels.
Representative Reaction Conditions
- Reactions are often conducted in aqueous or mixed organic solvents (e.g., THF, dioxane) at controlled pH (around 12) and temperatures ranging from 10 to 30°C.
- Catalysts such as 4-dimethylaminopyridine (DMAP) are used to promote carbamoylation or protection group reactions.
- The pH is maintained using aqueous sodium hydroxide during synthesis to optimize reaction conditions and yield.
Biosynthetic Preparation Methods
An alternative and widely used approach to prepare isotopically labeled lysine involves microbial fermentation or enzymatic synthesis:
Microbial Fermentation with Isotopic Precursors
- Microorganisms such as Corynebacterium glutamicum or genetically engineered strains are cultured in media containing 13C-labeled glucose and 15N-labeled ammonium salts.
- The microbes biosynthesize lysine incorporating the isotopes at the desired positions.
- The lysine is then isolated and purified from the culture medium.
Enzymatic Synthesis
- Enzymes involved in the lysine biosynthesis pathway, such as dihydrodipicolinate synthase (DHDPS), catalyze key steps.
- Using isotopically labeled substrates (e.g., 2-13C-labeled aspartate semialdehyde and 15N-ammonia), enzymatic reactions produce labeled lysine.
- This method offers precision in labeling and can be scaled for research purposes.
Purification and Characterization
- After synthesis or biosynthesis, DL-LYSINE:2HCL is purified by crystallization or chromatographic techniques to achieve high chemical purity (~98%).
- The dihydrochloride salt form is obtained by treatment with hydrochloric acid.
- Purity and isotopic enrichment are confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.
- Typical water content is kept low (~0.15–0.24%) to ensure stability.
- Analytical data confirm lysine content around 98% on a dry matter basis and chloride content around 18.6%.
Summary Table of Preparation Parameters
| Parameter | Synthetic Method | Biosynthetic Method |
|---|---|---|
| Isotopic Precursors | 2-13C-labeled aspartic acid, 15N-ammonia | 13C-glucose, 15N-ammonium salts |
| Key Reaction Conditions | pH ~12, 10–30°C, DMAP catalyst | Microbial culture conditions (aerobic, defined media) |
| Protection Groups | Boc, Z groups for epsilon amino protection | Not required |
| Purification | Crystallization, chromatography | Isolation from culture medium, crystallization |
| Chemical Purity | ≥ 98% | ≥ 98% |
| Isotopic Enrichment | 99% at 2-13C and epsilon-15N | 99% at 2-13C and epsilon-15N |
| Final Product Form | Dihydrochloride salt | Dihydrochloride salt |
Q & A
How should DL-Lysine:2HCl (2-¹³C; ε-¹⁵N) be incorporated into SILAC experiments to study protein turnover in mammalian cells?
Answer:
- Experimental Design: Use heavy isotope-labeled lysine in cell culture media, replacing natural lysine. Ensure cells are passaged ≥5 times to achieve >95% isotopic incorporation .
- Validation: Confirm labeling efficiency via LC-MS/MS, monitoring mass shifts of +1 Da (¹³C) and +1 Da (¹⁵N) in peptide fragments .
- Data Analysis: Quantify protein turnover rates using software like MaxQuant, accounting for isotopic envelope distortion in multiplexed SILAC designs .
What factors contribute to contradictory metabolic flux data when using dual-labeled DL-Lysine:2HCl (2-¹³C; ε-¹⁵N)?
Answer:
- Isotopic Dilution: Competing unlabeled lysine pools in serum-containing media can dilute the tracer, skewing flux measurements. Use serum-free or dialyzed serum media .
- Compartmentalization: Lysine may be sequestered in organelles (e.g., lysosomes), leading to uneven isotopic distribution. Validate subcellular fractionation protocols .
- Analytical Limitations: GC-MS may misquantify ¹³C due to derivatization artifacts. Cross-validate with NMR or high-resolution LC-MS .
How can mass spectrometry parameters be optimized for detecting ¹³C/¹⁵N-labeled lysine in proteomic studies?
Answer:
- Ionization: Use ESI over MALDI for better sensitivity to low-abundance labeled peptides.
- Fragmentation: Apply Higher-Energy Collisional Dissociation (HCD) to preserve isotope-specific fragments .
- Resolution: Set MS1 resolution ≥60,000 (Orbitrap) to distinguish ¹³C/¹⁵N from natural isotopic peaks .
- Data Acquisition: Employ parallel reaction monitoring (PRM) for targeted quantification of lysine-containing peptides .
What synthesis and purification strategies ensure >98% isotopic enrichment in DL-Lysine:2HCl (2-¹³C; ε-¹⁵N)?
Answer:
- Synthesis: Use enzymatic transamination with ¹⁵N-labeled ammonium and ¹³C-glucose precursors to minimize racemization .
- Purification: Perform ion-exchange chromatography followed by recrystallization in ethanol/HCl to remove unlabeled contaminants .
- QC Testing: Validate purity via elemental analysis (EA-IRMS) and ¹³C-NMR to confirm site-specific labeling .
How does lysine’s dual amino group affect ¹⁵N tracing in protein turnover studies?
Answer:
- Labeling Specificity: The ε-¹⁵N label is retained during transamination, while the α-amino group may lose ¹⁵N via deamination. Use kinetic modeling to differentiate turnover rates of α- vs. ε-positions .
- Artifact Mitigation: Supplement media with ¹⁴N-ammonia to suppress reincorporation of free ¹⁵N into other amino acids .
What protocols prevent isotopic cross-talk when co-administering DL-Lysine:2HCl with other ¹³C/¹⁵N tracers?
Answer:
- Tracer Selection: Use orthogonal isotopes (e.g., ¹³C-lysine + ²H-glucose) to avoid overlapping MS signals .
- Computational Correction: Apply isotope correction algorithms (e.g., IsoCor) to account for natural abundance and overlapping isotopic patterns .
- Experimental Controls: Include single-label conditions to quantify baseline cross-talk levels .
Why does cell type influence ¹³C incorporation efficiency from DL-Lysine:2HCl in metabolic studies?
Answer:
- Transport Variability: Differences in lysine transporter (SLC7A1-5) expression alter uptake rates. Pre-test transporter activity via radiolabeled lysine uptake assays .
- Metabolic Demand: Proliferating cells (e.g., cancer lines) exhibit higher lysine catabolism, requiring adjusted tracer concentrations (0.5–2 mM) .
How to resolve discrepancies in lysine pool sizes measured via NMR vs. MS?
Answer:
- Sample Preparation: For NMR, use perchloric acid extracts to remove lipids; for MS, employ SPE cleanup to reduce ion suppression .
- Quantification Standards: Spike in ¹³C₆-lysine (internal standard for MS) and DSS (NMR reference) to normalize technical variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
